

Spectroscopic Profile of 5'-Chloro-2'-hydroxy-4'-methylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 5'-Chloro-2'-hydroxy-4'-methylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **5'-Chloro-2'-hydroxy-4'-methylacetophenone**, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Compound Identification

Property	Value
Chemical Name	1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone[1]
Synonyms	2-Acetyl-4-chloro-5-methylphenol, 5-Chloro-2-hydroxy-4-methylacetophenone[1]
CAS Number	28480-70-8[1]
Molecular Formula	C ₉ H ₉ ClO ₂ [1]
Molecular Weight	184.62 g/mol [1]
Melting Point	70-73 °C[2][3]

Spectral Data Summary

The following tables summarize the key spectral data obtained for **5'-Chloro-2'-hydroxy-4'-methylacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon NMR) Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results		

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
184	Major	[M] ⁺ (Molecular Ion) [1]
171	Major	[M-CH ₃] ⁺ [1]
169	Major	[M-CH ₃ -H ₂] ⁺ or [M-Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

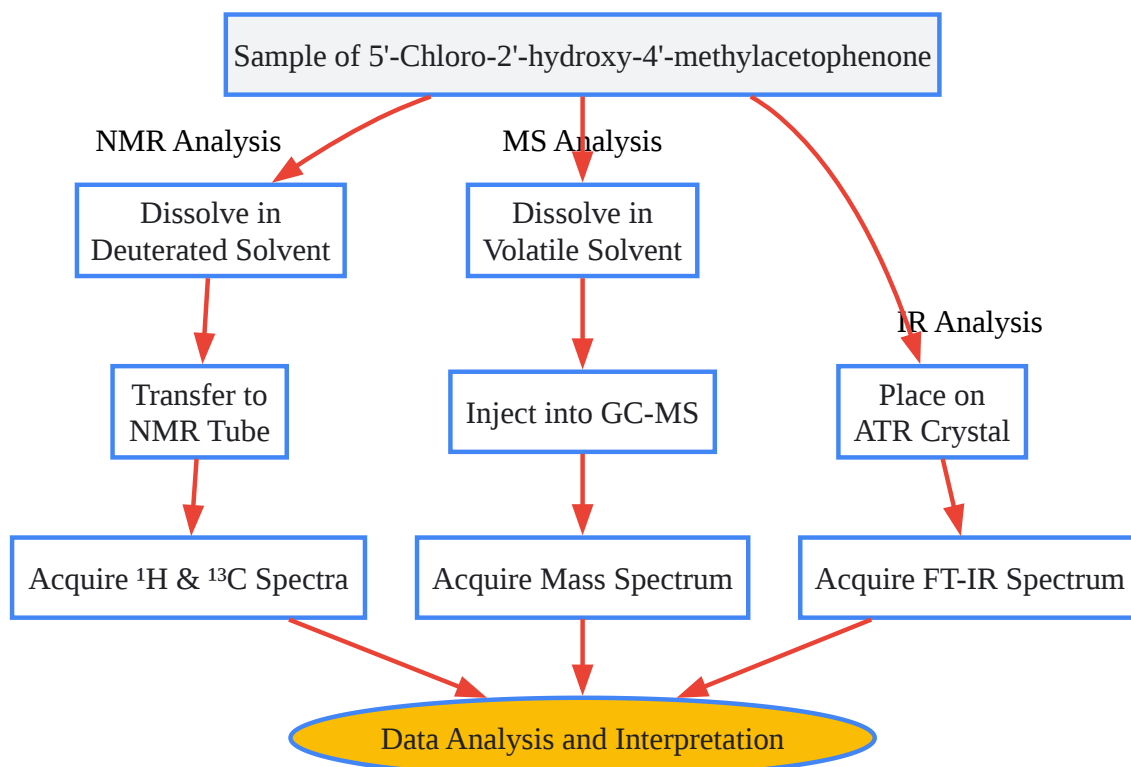
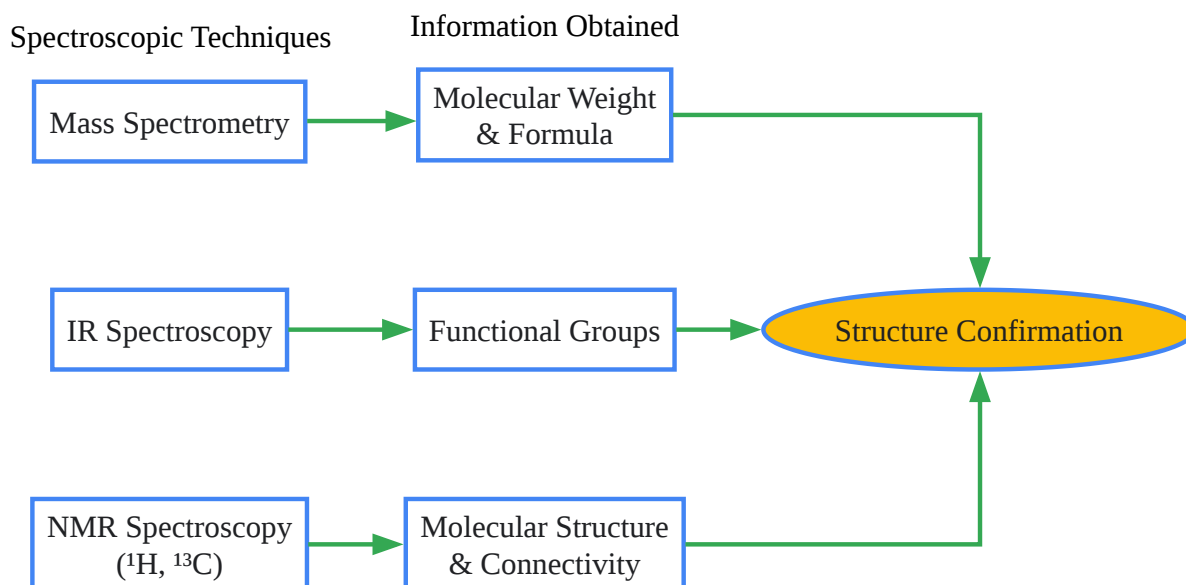
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over the standard mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Logical Relationship of Spectral Data Analysis



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References

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